molecular formula C7H13N3O2 B11782302 1-((4-Methyl-1,2,5-oxadiazol-3-yl)oxy)butan-2-amine

1-((4-Methyl-1,2,5-oxadiazol-3-yl)oxy)butan-2-amine

Cat. No.: B11782302
M. Wt: 171.20 g/mol
InChI Key: GTEPDJXVDOOWAW-UHFFFAOYSA-N
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Description

1-((4-Methyl-1,2,5-oxadiazol-3-yl)oxy)butan-2-amine is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing an oxygen atom and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Methyl-1,2,5-oxadiazol-3-yl)oxy)butan-2-amine typically involves the reaction of 4-methyl-1,2,5-oxadiazole with butan-2-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((4-Methyl-1,2,5-oxadiazol-3-yl)oxy)butan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium, temperature range of 25-80°C.

    Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditions include anhydrous solvents like ether or tetrahydrofuran, temperature range of 0-25°C.

    Substitution: Various nucleophiles such as halides, thiols, or amines; reaction conditions include solvents like dichloromethane or acetonitrile, temperature range of 0-50°C.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted oxadiazole derivatives.

Scientific Research Applications

1-((4-Methyl-1,2,5-oxadiazol-3-yl)oxy)butan-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activity against various pathogens.

    Material Science: It is used in the synthesis of advanced materials with specific properties such as conductivity, fluorescence, or catalytic activity.

    Industrial Chemistry: The compound is utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-((4-Methyl-1,2,5-oxadiazol-3-yl)oxy)butan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-((4-Methyl-1,2,5-oxadiazol-3-yl)oxy)butan-2-amine can be compared with other similar compounds such as:

    (4-Methyl-1,2,5-oxadiazol-3-yl)methylamine: This compound has a similar oxadiazole ring but differs in the substituent attached to the nitrogen atom.

    (5-Methyl-1,3-oxazol-2-yl)methylamine: This compound has a similar structure but with an oxazole ring instead of an oxadiazole ring.

    N-Methyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine: This compound has a different substitution pattern on the oxadiazole ring.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

Molecular Formula

C7H13N3O2

Molecular Weight

171.20 g/mol

IUPAC Name

1-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]butan-2-amine

InChI

InChI=1S/C7H13N3O2/c1-3-6(8)4-11-7-5(2)9-12-10-7/h6H,3-4,8H2,1-2H3

InChI Key

GTEPDJXVDOOWAW-UHFFFAOYSA-N

Canonical SMILES

CCC(COC1=NON=C1C)N

Origin of Product

United States

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